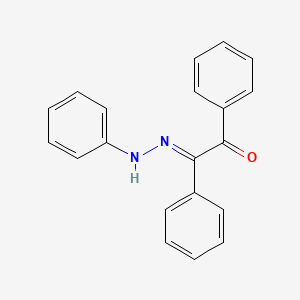
Benzil, phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzil, phenylhydrazone is a useful research compound. Its molecular formula is C20H16N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55811. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Antiviral Activity :
- Recent studies have highlighted the potential of phenylhydrazone derivatives as inhibitors of the dengue virus NS2B-NS3 protease. Benzil, phenylhydrazone has been identified as a candidate for developing antiviral drugs targeting dengue fever and related diseases . The structural modifications of these compounds have shown promising results in inhibiting viral protease activity, which is crucial for viral replication.
- Analgesic and Anti-inflammatory Properties :
Analytical Applications
-
Spectrophotometric Detection :
- This compound and its derivatives are utilized as analytical reagents for the spectrophotometric determination of metal ions and organic compounds. For instance, they can effectively detect copper(II) and nickel(II) ions in various samples, including environmental and biological matrices . The detection limits are often in the microgram range, making these compounds valuable in analytical chemistry.
- Corrosion Inhibition :
Material Science Applications
- Light Emitting Diodes (LEDs) :
- Polymer Chemistry :
Case Studies
Eigenschaften
CAS-Nummer |
6630-86-0 |
|---|---|
Molekularformel |
C20H16N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanone |
InChI |
InChI=1S/C20H16N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,21H/b22-19+ |
InChI-Schlüssel |
FUDFOMIUCNYRPS-ZBJSNUHESA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















